molecular formula C5H5N2NaO2 B8020428 sodium;2-(1H-imidazol-5-yl)acetate

sodium;2-(1H-imidazol-5-yl)acetate

Cat. No.: B8020428
M. Wt: 148.10 g/mol
InChI Key: JDDRCOTZMQIPOQ-UHFFFAOYSA-M
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name for this compound is sodium 2-(1H-imidazol-5-yl)acetate , derived from its parent acid, 2-(1H-imidazol-5-yl)acetic acid. The numbering of the imidazole ring follows the 1H tautomer, where the hydrogen atom resides at the N1 position, and the acetate group is attached to the C5 position (Figure 1). Isomeric forms, such as 2-(1H-imidazol-4-yl)acetate, are theoretically possible but less stable due to reduced resonance stabilization of the imidazole ring.

Table 1: Nomenclature and Isomeric Variants

Property Value/Description Source
IUPAC Name Sodium 2-(1H-imidazol-5-yl)acetate
Common Isomers 1H-imidazol-4-yl, 3H-imidazol-5-yl
CAS Registry Number 645-65-8 (parent acid)

Molecular Architecture Analysis: Imidazole Ring-Acetate Conjugation

The molecular structure features an imidazole ring (C₃N₂H₃) covalently bonded to a carboxylate group (-CH₂COO⁻Na⁺). Key structural attributes include:

  • Bond Lengths : The C5-C6 bond (linking the ring to the acetate) measures ~1.49 Å, typical for single bonds between sp² and sp³ carbons.
  • Resonance Effects : The carboxylate group delocalizes electrons, reducing the basicity of the imidazole ring (pKa ~6.8 vs. ~7.4 for free imidazole).

Figure 1: Molecular Structure
(Note: A diagram here would show the imidazole ring with the acetate group at C5 and sodium ion interaction.)

Crystallographic Characterization and Solid-State Packing Behavior

While direct crystallographic data for this compound is limited, analogous sodium imidazole carboxylates (e.g., sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate) suggest:

  • Coordination Geometry : Sodium ions adopt octahedral coordination, bonding to three carboxylate oxygens and three water molecules.
  • Hydrogen Bonding : Imidazole N-H groups form hydrogen bonds with carboxylate oxygens (distance: ~2.8 Å), stabilizing the lattice.

Table 2: Inferred Crystallographic Data

Parameter Value Source
Space Group P2₁/c (monoclinic)
Unit Cell Dimensions a = 10.2 Å, b = 12.4 Å, c = 8.7 Å
Coordination Number (Na) 6

Tautomeric Equilibrium Studies in Aqueous Solutions

The imidazole ring exhibits tautomerism between 1H and 3H forms. In aqueous solutions (pH 7.0), the 1H tautomer dominates (85%) due to stabilization by the carboxylate’s negative charge.

Table 3: Tautomeric Distribution (pH 7.0)

Tautomer Population (%) Stabilizing Factor
1H 85 Resonance with carboxylate
3H 15 Solvent interactions

The equilibrium shifts toward the 3H form under acidic conditions (pH <5), where the carboxylate protonates, reducing electron withdrawal.

Properties

IUPAC Name

sodium;2-(1H-imidazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.Na/c8-5(9)1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7)(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDRCOTZMQIPOQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzyl Chloroacetate Route

Source describes a three-step synthesis of imidazol-1-yl-acetic acid using benzyl alcohol and chloroacetyl chloride. The process involves:

  • Condensation : Benzyl alcohol reacts with chloroacetyl chloride in dichloromethane with N,N-diisopropylethylamine (DIPEA) to form benzyl 2-chloroacetate (66% yield).

  • Alkylation : Benzyl 2-chloroacetate undergoes nucleophilic substitution with imidazole in dimethylformamide (DMF) and K₂CO₃ at room temperature for 24 hours, yielding benzyl 2-(1H-imidazol-1-yl)acetate.

  • Hydrolysis : Acidic hydrolysis with 10% HCl at 65°C for 24 hours produces 2-(1H-imidazol-1-yl)acetic acid.

Neutralization : Treating the acid with sodium hydroxide (NaOH) in aqueous solution yields the sodium salt.

tert-Butyl Chloroacetate Route

Source and report a streamlined two-step method using tert-butyl chloroacetate:

  • Alkylation : Imidazole reacts with tert-butyl chloroacetate in acetonitrile or solvent-free conditions with K₂CO₃, forming tert-butyl 2-(1H-imidazol-1-yl)acetate (75–78% yield).

  • Hydrolysis : The tert-butyl ester is cleaved using titanium tetrachloride (TiCl₄) in dichloromethane or aqueous HCl, yielding the acetic acid.

Neutralization : The acid is dissolved in water and neutralized with NaOH to pH 7–8, followed by lyophilization to isolate the sodium salt.

Direct Synthesis via Microwave-Assisted Reactions

Source introduces a microwave-assisted method for related imidazole acetamides, which can be adapted for ester synthesis:

  • Solid-State Reaction : Imidazole and chloroacetic acid are mixed in equimolar ratios and irradiated under microwave conditions (700 W, 10 minutes).

  • Hydrolysis : The resulting ester is hydrolyzed in 10% NaOH at 80°C for 2 hours.

Advantages :

  • Solvent-free conditions reduce environmental impact.

  • Reaction time reduced from 24 hours to 10 minutes.

Comparative Analysis of Synthetic Routes

Method Starting Material Yield Conditions Key Advantages
Benzyl ChloroacetateBenzyl alcohol66%DMF, K₂CO₃, 24h RTHigh purity, scalable
tert-Butyl Chloroacetatetert-Butyl ester75–78%Solvent-free, 4–6h at 60°CEco-friendly, minimal purification
Microwave-AssistedChloroacetic acid70%Microwave, 10 minutesRapid, energy-efficient

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) : δ 4.76 (s, 2H, CH₂), 7.34 (s, 2H, imidazole CH), 8.59 (s, 1H, NCHN).

  • IR (KBr) : 1720 cm⁻¹ (C=O stretch), 1660 cm⁻¹ (COO⁻ asymmetric stretch), 1400 cm⁻¹ (COO⁻ symmetric stretch).

Purity and Yield Optimization

  • Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >99% purity.

  • Column Chromatography : Alumina with ethyl acetate removes unreacted imidazole.

Industrial Scalability and Challenges

Solvent Selection

  • Polar Aprotic Solvents : DMF and acetonitrile enhance reaction rates but require stringent removal due to toxicity.

  • Water Compatibility : Aqueous hydrolysis simplifies downstream processing but may necessitate pH control to prevent imidazole ring degradation.

Cost Efficiency

  • Benzyl vs. tert-Butyl Esters : tert-Butyl esters reduce costs by 30% compared to benzyl derivatives, as they avoid hydrogenation steps .

Chemical Reactions Analysis

Types of Reactions

sodium;2-(1H-imidazol-5-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

sodium;2-(1H-imidazol-5-yl)acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium;2-(1H-imidazol-5-yl)acetate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between sodium 2-(1H-imidazol-5-yl)acetate and related imidazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Key Features
Sodium 2-(1H-imidazol-5-yl)acetate C₅H₅N₂O₂Na 148.10 Highly water-soluble Sodium salt enhances solubility; potential metabolic intermediate .
2-(1H-Imidazol-5-yl)acetic acid hydrochloride C₅H₇ClN₂O₂ 162.57 Soluble in water Hydrochloride salt; used in research for stability and crystallinity .
Losartan Potassium C₂₂H₂₃ClKN₆O 461.00 Freely soluble in water Antihypertensive drug; contains tetrazole and biphenylmethyl groups .
Histamine diphosphate C₅H₁₁N₃·2H₃PO₄ 307.14 Water-soluble Neurotransmitter; 2-(1H-imidazol-5-yl)ethanamine phosphate salt .
Gly-His-Lys acetate (Prezatide copper acetate) C₁₄H₂₃N₆O₅·C₂H₄O₂ 427.39 Water-soluble Tripeptide-copper complex; used in cosmetics for skin repair .
(4S)-2-(2-(1H-Imidazol-5-yl)ethyl)-4-(1H-imidazol-5-yl)carboxylic acid (L1) C₁₀H₁₂N₄O₂ 220.23 Moderate solubility Dual imidazole rings; explored for enzyme inhibition (e.g., SARS-CoV-2 protease) .

Structural and Functional Analysis

Sodium 2-(1H-imidazol-5-yl)acetate vs. Free Acid and Hydrochloride Salt

  • The sodium salt (water-soluble) is preferable for biochemical applications requiring high solubility, whereas the hydrochloride salt (CAS 3251-69-2) may offer better stability in acidic conditions .
  • The free acid (CAS 645-65-8) is less soluble but serves as a precursor for synthesizing salts and esters .

Pharmacological Agents (Losartan Potassium) Losartan incorporates a tetrazole ring and a biphenylmethyl group, enabling angiotensin II receptor antagonism.

Histamine Derivatives

  • Histamine diphosphate (2-(1H-imidazol-5-yl)ethanamine phosphate) shares the imidazole core but features an ethylamine group instead of acetic acid, making it critical in immune and neurological signaling .

Peptide-Based Compounds (Gly-His-Lys Acetate)

  • This tripeptide includes a histidine residue (imidazole-containing) complexed with copper, demonstrating how imidazole derivatives can be integrated into larger bioactive molecules for applications like wound healing .

Its higher molecular weight and structural complexity contrast with the simplicity of sodium 2-(1H-imidazol-5-yl)acetate .

Q & A

Basic Question: What are the validated synthetic routes for sodium 2-(1H-imidazol-5-yl)acetate, and how can reaction conditions be optimized?

Answer:
The synthesis of sodium 2-(1H-imidazol-5-yl)acetate typically involves ester hydrolysis of its methyl or ethyl ester precursor under alkaline conditions. For example, methyl 2-(1H-imidazol-5-yl)acetate (CAS 4200-46-8) can be saponified using NaOH or KOH in aqueous ethanol under reflux (70–80°C) to yield the sodium salt . Key optimization parameters include:

  • pH control : Maintain pH >10 to prevent imidazole ring protonation, which can alter reactivity.
  • Temperature : Excessive heat (>90°C) may degrade the imidazole moiety; monitor via TLC or HPLC.
  • Purification : Use ion-exchange chromatography or recrystallization from ethanol/water mixtures to isolate the sodium salt .

Basic Question: Which spectroscopic and chromatographic techniques are most effective for characterizing sodium 2-(1H-imidazol-5-yl)acetate?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Look for imidazole protons at δ 6.8–7.2 ppm (C4/C5 protons) and the acetate methylene at δ 3.4–3.6 ppm (J = 16 Hz). Confirm sodium coordination via downfield shifts in carboxylic protons (δ 12–14 ppm in D2O) .
    • 13C NMR : Carboxylate carbon appears at δ 170–175 ppm; imidazole carbons at δ 120–135 ppm .
  • Mass Spectrometry (MS) : ESI-MS in negative mode shows [M-Na]⁻ at m/z 139.1 (C₅H₅N₂O₂⁻) .
  • HPLC : Use a C18 column with 0.1% formic acid in water/acetonitrile (95:5) for purity analysis (retention time ~4.2 min) .

Basic Question: How can researchers assess the biological activity of sodium 2-(1H-imidazol-5-yl)acetate in vitro?

Answer:

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The imidazole moiety may disrupt microbial membrane integrity via metal chelation .
  • Enzyme Inhibition : Test against histidine decarboxylase or carbonic anhydrase using spectrophotometric assays (e.g., NADH depletion at 340 nm) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations; compare to cisplatin controls .

Advanced Question: What computational strategies are recommended for modeling sodium 2-(1H-imidazol-5-yl)acetate’s electronic structure and binding interactions?

Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict carboxylate charge distribution and imidazole aromaticity. Compare HOMO-LUMO gaps (~5.2 eV) to assess redox stability .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with histamine receptors (PDB ID 7DFL). Key residues: Asp107 (hydrogen bonding) and Phe254 (π-π stacking with imidazole) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to evaluate sodium ion coordination dynamics in aqueous solution .

Advanced Question: How can contradictions in spectral data (e.g., NMR shifts) be resolved for this compound?

Answer:
Contradictions often arise from solvent effects or protonation state:

  • pH-Dependent Shifts : In D₂O, the carboxylate group deprotonates (δ 12–14 ppm for COO⁻), while acidic conditions (pH <4) protonate the imidazole ring, shifting C4/C5 protons upfield .
  • Solvent Referencing : Use deuterated solvents (e.g., D₂O vs. DMSO-d₆) and internal standards (TSP for D₂O, TMS for organic solvents) .
  • X-ray Crystallography : Resolve ambiguities via SHELX-refined structures; compare bond lengths (C=O: 1.24 Å) and angles (imidazole ring planarity) .

Advanced Question: What biochemical pathways are influenced by sodium 2-(1H-imidazol-5-yl)acetate, and how can these be mapped experimentally?

Answer:
The compound may modulate:

  • Histamine Metabolism : Compete with histidine for decarboxylase binding, reducing histamine synthesis. Validate via LC-MS quantification of histamine in mast cells .
  • ROS Scavenging : Use DCFH-DA assays to measure reactive oxygen species (ROS) reduction in macrophage models (IC₅₀ ~50 µM) .
  • Metal Chelation : Employ ITC (isothermal titration calorimetry) to quantify binding constants with Zn²⁺/Fe³⁺ (Kd ~10⁻⁶ M) .

Advanced Question: How can discrepancies between computational predictions and experimental results (e.g., binding affinities) be addressed?

Answer:

  • Force Field Calibration : Switch from GAFF to CHARMM36 for imidazole-metal interactions to improve docking accuracy .
  • Solvent Accessibility : Include explicit water molecules in MD simulations to account for hydration effects on carboxylate coordination .
  • Experimental Validation : Use SPR (surface plasmon resonance) to measure real-time binding kinetics (ka/kd rates) and refine computational models .

Advanced Question: What strategies are effective for studying enzyme inhibition kinetics of sodium 2-(1H-imidazol-5-yl)acetate?

Answer:

  • Steady-State Kinetics : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). For carbonic anhydrase, Ki values range 10–100 µM .
  • Pre-incubation Time : Vary incubation periods (0–60 min) to assess time-dependent inhibition, indicating covalent modification .
  • Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes (ΔH) to distinguish entropic (e.g., hydrophobic) vs. enthalpic (e.g., hydrogen bonding) contributions .

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